Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran
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Overview
Description
Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran is an organic compound that belongs to the class of dihydroisobenzofurans This compound is characterized by the presence of a tert-butyl group and a phenyl group attached to the dihydroisobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a phenyl-substituted benzyl alcohol with a tert-butyl-substituted benzaldehyde in the presence of an acid catalyst can lead to the formation of the desired compound through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Trans-1-(tert-butyl)-4-ethylcyclohexane
- Trans-1-(tert-butyl)-3-methylcyclohexane
Uniqueness
Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran is unique due to the presence of both a tert-butyl group and a phenyl group on the dihydroisobenzofuran ring system. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H20O |
---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(1R,3R)-1-tert-butyl-3-phenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C18H20O/c1-18(2,3)17-15-12-8-7-11-14(15)16(19-17)13-9-5-4-6-10-13/h4-12,16-17H,1-3H3/t16-,17+/m1/s1 |
InChI Key |
ZUZYOTPWTFDCSW-SJORKVTESA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C2=CC=CC=C2[C@H](O1)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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